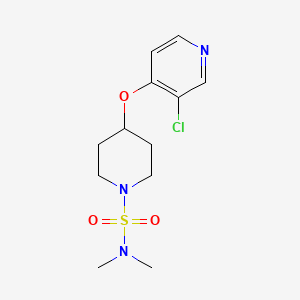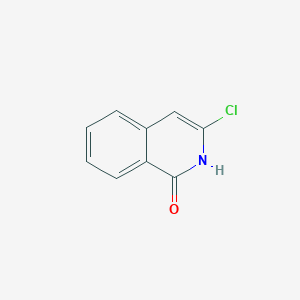![molecular formula C23H21N3O4S B2488637 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 2138025-70-2](/img/structure/B2488637.png)
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules such as "2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid" often involves multiple steps, including the formation of key intermediate structures and the use of specific reagents to promote desired reactions. For instance, a related process involves condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of such complex compounds is usually elucidated using techniques like X-ray diffraction (XRD), NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was determined to have the piperazine ring adopting a chair conformation, with dihedral angles indicating the spatial arrangement of the molecule (Faizi et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds depend significantly on their functional groups and molecular structure. This can include reactions under various conditions, interactions with other chemical species, and the formation of specific products. Research into benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, for instance, has unveiled a scaffold with notable anti-mycobacterial chemotypes, demonstrating the diverse reactivity of related molecular frameworks (Pancholia et al., 2016).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and potential applications. The crystal packing and physical characterization studies often reveal insights into the stability, solubility, and other critical physical attributes. For instance, the organic crystal engineering studies on piperazine derivatives highlight the significance of molecular interactions in determining the crystal packing and physical properties (Ntirampebura et al., 2008).
Chemical Properties Analysis
The chemical properties analysis involves understanding the compound's reactivity, stability under various chemical conditions, and its interaction with different chemical species. This analysis is fundamental for applications in synthesis, material science, and pharmaceuticals. Studies like those on the synthesis and antimicrobial activity of new pyridine derivatives offer insights into the chemical behavior and potential biological activities of related compounds (Patel et al., 2011).
科学的研究の応用
Synthesis Methods and Derivatives
The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid and its derivatives are synthesized through various chemical reactions. For instance, compounds containing a 1,3-thiazole nucleus were synthesized from ethyl piperazine-1-carboxylate by several steps, including the treatment with several aromatic aldehydes and the Mannich reaction with 7-aca producing cephalosporanic acid derivatives (Başoğlu et al., 2013). Furthermore, a seven-step synthesis process involving a highly regioselective carbon-sulfur bond formation and an efficient cleavage of an aryl mesylate led to the creation of a potent PPARpan agonist (Guo et al., 2006). Additionally, various pyridine derivatives were synthesized, involving the preparation of 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and their conversion to acid chlorides, which were further reacted with piperazine and 4-methoxyphenylpiperazine to yield the corresponding pyridine and 2-[4-(substituted benzothiazol-2-yl)amino-sulfonyl]anilino derivatives (Patel & Agravat, 2009).
Crystal Structure and Molecular Conformation
The crystal structure and molecular conformation of derivatives have been examined. In a study, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, was analyzed, revealing that the piperazine ring adopts a chair conformation with specific dihedral angles formed between the C atoms of the piperazine ring and the benzene ring (Faizi et al., 2016).
Biological Activities and Applications
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of derivatives. New pyridine derivatives were screened for antimicrobial activity and showed considerable antibacterial activity (Patel & Agravat, 2009). Moreover, compounds with a 1,3-thiazole nucleus demonstrated good to moderate antimicrobial activity against tested microorganisms, with some displaying antiurease and antilipase activity (Başoğlu et al., 2013).
Antibacterial and Anti-Mycobacterial Potential
A series of 1-substituted-6-fluoro-7-(1-(4-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyi-m inoacetyl)piperazinyl))-1,4-dihydro-4-oxo-3-quinoline carboxylic acid compounds were synthesized and evaluated for antibacterial activity, demonstrating positive results (Li et al., 2004). Additionally, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as new anti-mycobacterial chemotypes, with several compounds showing significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and low cytotoxicity, making them promising therapeutic agents (Pancholia et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c27-21(28)20-13-24-22(31-20)25-9-11-26(12-10-25)23(29)30-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13,19H,9-12,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOVNQDLUFYCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

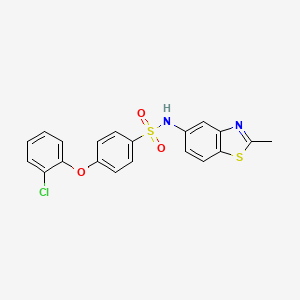
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
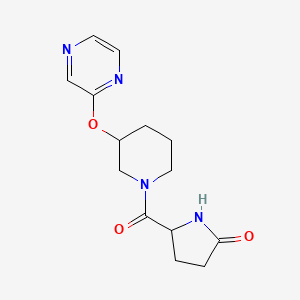
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)
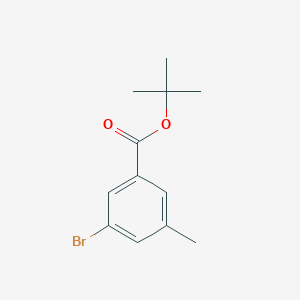
![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)
![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
